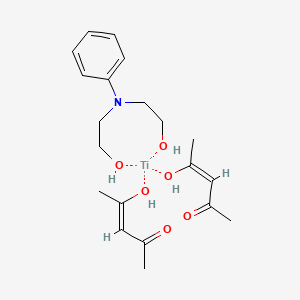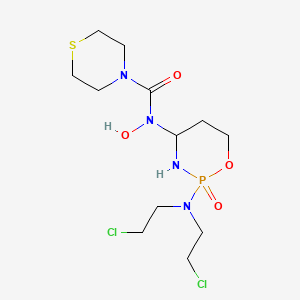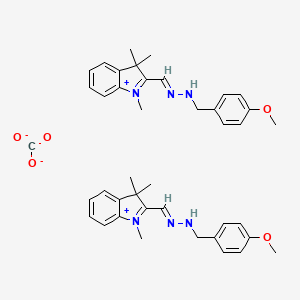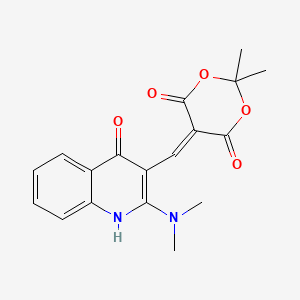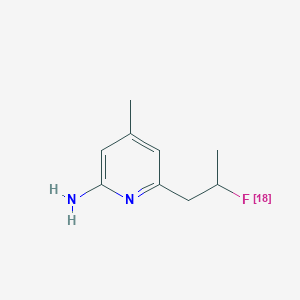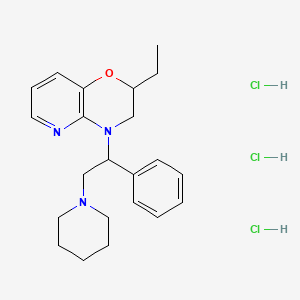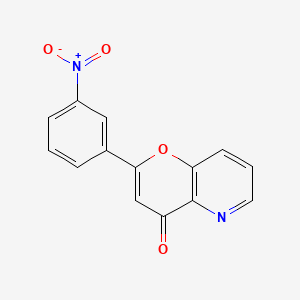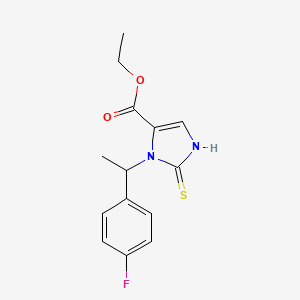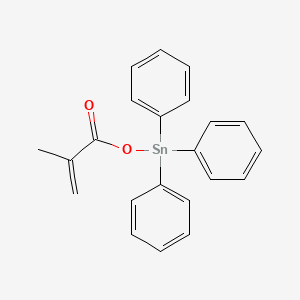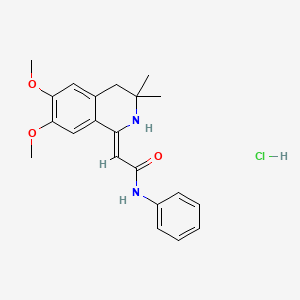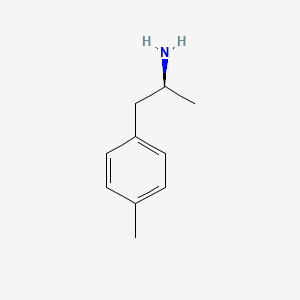
4-Methylamphetamine, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamphetamine typically involves the alkylation of 4-methylphenylacetone with ammonia or an amine, followed by reduction . One common method includes the use of phenylacetic acid and acetic acid anhydride to produce phenylacetone, which is then reduced using supported thorium oxide as a catalyst .
Industrial Production Methods
Industrial production methods for 4-Methylamphetamine are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, as well as ensuring safety and regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
4-Methylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly in the conversion of phenylacetone to 4-Methylamphetamine.
Substitution: Substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of 4-Methylamphetamine.
Scientific Research Applications
4-Methylamphetamine has been studied for various scientific research applications, including:
Mechanism of Action
4-Methylamphetamine exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine . It binds to the respective transporters for these neurotransmitters, leading to their release into the synaptic cleft . This results in increased neurotransmitter levels and enhanced stimulation of the central nervous system. The compound’s higher potency for releasing serotonin relative to dopamine is thought to dampen dopamine release through mechanisms involving serotonin receptors and GABA release .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamphetamine
- 3-Methylamphetamine
- 4-Methyl-N-methylamphetamine
- 4-Methyl-N-methylcathinone
- 4-Methylphenmetrazine
- 3-Methoxy-4-methylamphetamine
- 3,4-Dimethylamphetamine
- 4-Ethylamphetamine
Uniqueness
4-Methylamphetamine is unique due to its balanced releasing activity for serotonin, norepinephrine, and dopamine, with a higher potency for serotonin release . This distinguishes it from other amphetamines, which may have different selectivity profiles and potencies for these neurotransmitters .
Properties
CAS No. |
81601-14-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(2S)-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZDHZDWSHLNBTEB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


